

Enecadin Hydrochloride: A Technical Analysis of Discontinued Clinical Trials for Neuroprotection

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Compound of Interest

Compound Name: *Enecadin hydrochloride*

Cat. No.: *B1245387*

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Executive Summary

Enecadin hydrochloride (formerly NS-7) is a novel small molecule that showed initial promise as a neuroprotective agent for acute ischemic stroke. Developed by Nippon Shinyaku, its mechanism of action involves the blockage of voltage-gated sodium and calcium channels, key mediators in the excitotoxic cascade following cerebral ischemia. Despite encouraging preclinical data demonstrating significant reductions in infarct volume and improvements in neurological deficits in animal models, the clinical development of **Enecadin hydrochloride** was ultimately discontinued. This technical guide provides a comprehensive overview of the available information on the discontinued clinical trials of **Enecadin hydrochloride**, including a summary of its preclinical data, proposed mechanism of action, and the limited details of its terminated Phase II clinical trial. The document aims to serve as a valuable resource for researchers and drug development professionals in the field of neuroprotection and stroke therapeutics.

Introduction

Stroke remains a leading cause of mortality and long-term disability worldwide, creating a significant unmet medical need for effective neuroprotective therapies. The pathophysiology of ischemic stroke is complex, involving a cascade of events including excitotoxicity, oxidative stress, and inflammation, which ultimately lead to neuronal death in the ischemic penumbra.

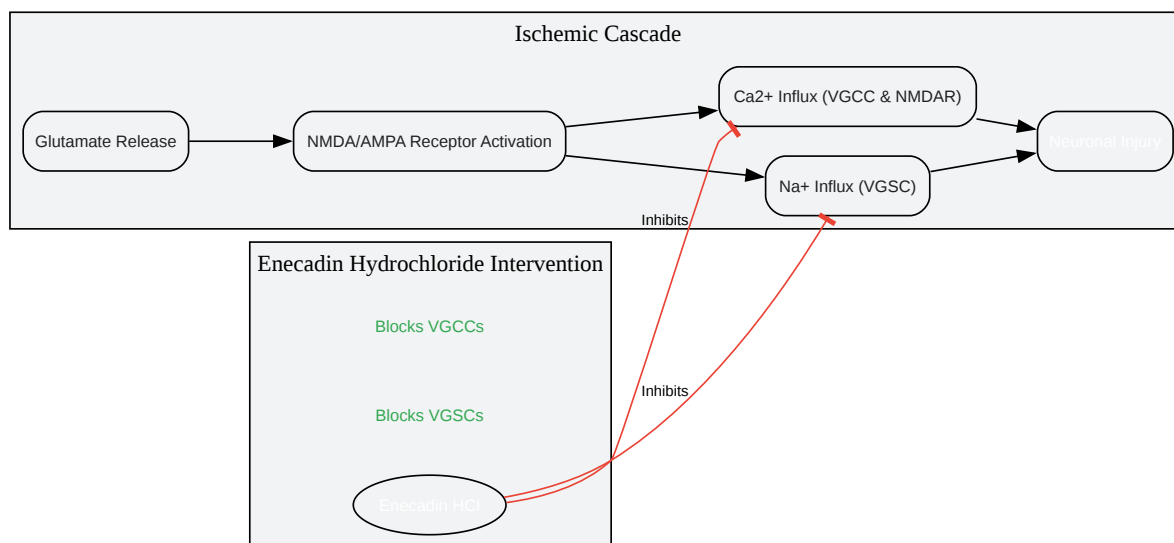
Enecadin hydrochloride was developed to intervene in this cascade by targeting key ion channels involved in the initial stages of ischemic neuronal injury.

Mechanism of Action

Enecadin hydrochloride functions as a blocker of voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs).^[1] In the context of ischemic stroke, excessive glutamate release leads to the overactivation of postsynaptic receptors, causing a massive influx of sodium (Na^+) and calcium (Ca^{2+}) ions. This ionic imbalance triggers a cascade of detrimental intracellular events, including mitochondrial dysfunction, activation of apoptotic pathways, and production of reactive oxygen species, culminating in neuronal cell death. By blocking VGSCs and VGCCs, **Enecadin hydrochloride** was hypothesized to attenuate this pathological ion influx, thereby preserving neuronal integrity in the ischemic penumbra.

Signaling Pathway

The proposed neuroprotective mechanism of **Enecadin hydrochloride** is depicted in the signaling pathway diagram below.



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Proposed neuroprotective mechanism of **Enecadin hydrochloride**.

Preclinical Studies

Multiple preclinical studies in rodent models of focal cerebral ischemia demonstrated the neuroprotective efficacy of **Enecadin hydrochloride**.

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from preclinical investigations of **Enecadin hydrochloride** in a rat model of transient middle cerebral artery occlusion (MCAO).

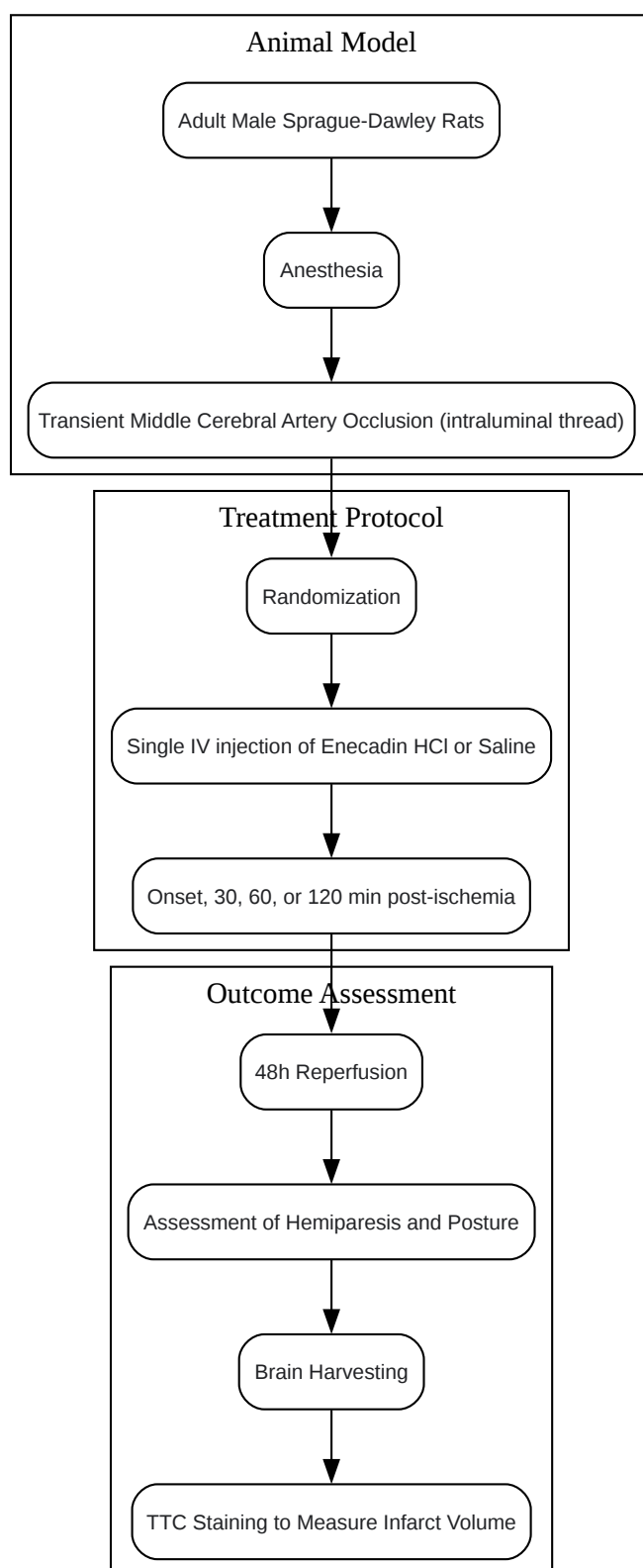
Study Parameter	Vehicle Control	Enecadin HCl (NS-7)	% Reduction/Improvement	Reference
Cortical Infarction Volume (mm ³)	[1]			
- Treatment at Ischemia Onset	214 ± 64	128 ± 74	40.2%	[1]
- Treatment at 30 min post-ischemia	225 ± 12	155 ± 48	31.1%	[1]
- Treatment at 60 min post-ischemia	225 ± 48	160 ± 54	28.9%	[1]
- Treatment at 120 min post-ischemia	223 ± 38	176 ± 43	21.1%	[1]
Infarct Volume (dose-dependent, single bolus at MCAO onset)	[2]			
- 0.03125 mg/kg	N/A	N/A	Dose-dependent reduction	[2]
- 0.25 mg/kg	N/A	N/A	Dose-dependent reduction	[2]
Neurological Deficit Score (improvement at 48h reperfusion)	[1]			
- Hemiparesis	Control	Significantly improved	N/A	[1]

- Abnormal Posture	Control	Significantly improved	N/A	[1]
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Data are presented as mean \pm SD where available.

Experimental Protocols (Based on Published Literature)

The following provides a generalized experimental workflow for the preclinical evaluation of **Enecadin hydrochloride** based on published studies.[2][1]



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Generalized experimental workflow for preclinical stroke studies.

Methodology Details:

- **Animal Model:** Studies typically utilized adult male Sprague-Dawley rats.
- **Ischemia Induction:** Transient focal cerebral ischemia was induced by middle cerebral artery occlusion (MCAO) using the intraluminal suture method for a duration of 120 minutes.
- **Drug Administration:** **Enecadin hydrochloride** or a saline vehicle was administered as a single intravenous bolus at various time points relative to the onset of ischemia.
- **Outcome Measures:**
 - **Neurological Deficit Scoring:** Neurological function was assessed at 48 hours post-reperfusion, evaluating parameters such as hemiparesis and abnormal posture.
 - **Infarct Volume Measurement:** At the study endpoint, brains were harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate and quantify the ischemic infarct volume.

Discontinued Clinical Trial: NCT00331721

Enecadin hydrochloride advanced to a Phase II clinical trial for the treatment of acute ischemic stroke. However, this trial was terminated, and the development of the drug was subsequently discontinued.

Trial Design and Status

The table below summarizes the key details of the NCT00331721 trial.

Identifier	Phase	Status	Condition	Intervention	Primary Outcome	Enrollment (Anticipated)
NCT00331721	Phase II	Terminated	Acute Ischemic Stroke	Enecadin hydrochloride, Placebo	Tolerability	100

Reason for Discontinuation

The specific reasons for the termination of the NCT00331721 trial have not been publicly disclosed in detail. Clinical trial terminations can occur for a variety of reasons, including but not limited to lack of efficacy, safety concerns, or strategic business decisions. Without access to the complete clinical trial data, the precise rationale for discontinuing the development of **Enecadin hydrochloride** remains speculative.

Discussion and Future Perspectives

The discontinuation of **Enecadin hydrochloride**'s clinical development, despite promising preclinical findings, highlights the significant challenges in translating neuroprotective strategies from the laboratory to the clinic. The "bench-to-bedside" failure is a common theme in the field of stroke therapeutics and underscores the need for more predictive preclinical models and a deeper understanding of the complex pathophysiology of human stroke.

Several factors could have contributed to the translational failure of **Enecadin hydrochloride**, including:

- **Different Pathophysiology:** The underlying mechanisms of ischemic injury in human stroke patients, who often have multiple comorbidities, may be more complex than those in young, healthy animal models.
- **Therapeutic Time Window:** The optimal time for administering a neuroprotective agent after stroke onset is narrow and may be difficult to achieve in a real-world clinical setting.
- **Dosage and Pharmacokinetics:** The effective dose and pharmacokinetic profile of **Enecadin hydrochloride** in humans may have differed significantly from what was observed in animal models.
- **Clinical Trial Design:** The design of the Phase II trial, including patient selection criteria and outcome measures, may not have been optimal to demonstrate a therapeutic benefit.

Conclusion

Enecadin hydrochloride represented a rational therapeutic approach to neuroprotection in acute ischemic stroke by targeting the excitotoxic cascade through the blockade of voltage-

gated sodium and calcium channels. While preclinical studies provided a strong rationale for its clinical investigation, the development program was ultimately halted. The lack of publicly available data from the terminated Phase II trial makes a definitive conclusion on its potential efficacy and safety in humans impossible. The story of **Enecadin hydrochloride** serves as a critical case study for the scientific community, emphasizing the persistent hurdles in the development of effective neuroprotective drugs for stroke and the importance of rigorous and transparent clinical investigation.

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References

- 1. Neuroprotective effect of NS-7, a novel Na⁺ and Ca²⁺ channel blocker, in a focal ischemic model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebroprotective action of a Na⁺/Ca²⁺ channel blocker NS-7. I. Effect on the cerebral infarction and edema at the acute stage of permanent middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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